Pro-Arg-AMC Hydrolysis by Native DPAP1 (nDPAP1) Shows Km = 84 μM and kcat = 6.2 s⁻¹
Pro-Arg-AMC is efficiently hydrolyzed by native DPAP1 (nDPAP1) from P. falciparum with a Michaelis constant (Km) of 84 ± 9 μM, a catalytic constant (kcat) of 6.2 ± 0.4 s⁻¹, and a catalytic efficiency (kcat/Km) of (7.4 ± 0.2) × 10⁴ M⁻¹·s⁻¹, establishing the baseline kinetic parameters for DPAP1 substrate characterization [1]. The substrate is also cleaved by recombinant DPAP1 (rDPAP1) with Km = 79 ± 2 μM and kcat = 1.8 ± 0.1 s⁻¹, giving a kcat/Km of (2.3 ± 0.1) × 10⁴ M⁻¹·s⁻¹, representing a 3.2-fold higher catalytic efficiency for the native enzyme relative to the recombinant form [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for DPAP1 hydrolysis |
|---|---|
| Target Compound Data | nDPAP1: Km 84 ± 9 μM, kcat 6.2 ± 0.4 s⁻¹, kcat/Km (7.4 ± 0.2) × 10⁴ M⁻¹·s⁻¹; rDPAP1: Km 79 ± 2 μM, kcat 1.8 ± 0.1 s⁻¹, kcat/Km (2.3 ± 0.1) × 10⁴ M⁻¹·s⁻¹ |
| Comparator Or Baseline | Boc-Val-Pro-Arg-AMC: not cleaved by DPAP1; Z-Gly-Pro-Arg-AMC: not cleaved by DPAP1 |
| Quantified Difference | Tripeptide substrates (Boc-Val-Pro-Arg-AMC, Z-Gly-Pro-Arg-AMC) show no measurable DPAP1 hydrolysis; Pro-Arg-AMC shows kcat/Km values of (7.4 ± 0.2) × 10⁴ M⁻¹·s⁻¹ (nDPAP1) and (2.3 ± 0.1) × 10⁴ M⁻¹·s⁻¹ (rDPAP1) |
| Conditions | DPAP1 enzyme activity assays using fluorogenic substrate hydrolysis, measured via AMC fluorescence release |
Why This Matters
This quantifies the baseline DPAP1 activity with Pro-Arg-AMC and confirms that commonly used tripeptide substrates (Boc-Val-Pro-Arg-AMC, Z-Gly-Pro-Arg-AMC) are not viable alternatives for DPAP1 studies, establishing Pro-Arg-AMC as the essential substrate for DPAP1 enzyme characterization and inhibitor screening.
- [1] Wang F, Krai P, Deu E, Bibb B, Lauritzen C, Pedersen J, Bogyo M. Biochemical characterization of Plasmodium falciparum dipeptidyl aminopeptidase 1. Mol Biochem Parasitol. 2011 Jan;175(1):10-20. View Source
